molecular formula C15H12ClN5O5S B3824183 2-chloro-N-({[4-(2-furyl)-6-methoxy-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide

2-chloro-N-({[4-(2-furyl)-6-methoxy-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide

Cat. No. B3824183
M. Wt: 409.8 g/mol
InChI Key: FCQXDQMDPLQKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of benzenesulfonamide . It has been mentioned in the context of degradation studies . The compound is also known as chlorsulfuron .


Chemical Reactions Analysis

The degradation of chlorsulfuron, a similar compound, in acidic and alkaline soils has been studied . It was found that soil sterilization significantly reduced the breakdown of chlorsulfuron, but the ability for degradation was restored by reinoculation with indigenous soil microorganisms . In addition to microbial breakdown, chemical hydrolysis was an important factor in the disappearance of chlorsulfuron from soil .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, chlorsulfuron, a similar compound, is known to inhibit acetolactate synthase , the first enzyme in branched-chain amino acid synthesis .

properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O5S/c1-25-15-18-12(10-6-4-8-26-10)17-13(20-15)19-14(22)21-27(23,24)11-7-3-2-5-9(11)16/h2-8H,1H3,(H2,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQXDQMDPLQKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-({[4-(2-furyl)-6-methoxy-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide
Reactant of Route 2
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2-chloro-N-({[4-(2-furyl)-6-methoxy-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide
Reactant of Route 3
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2-chloro-N-({[4-(2-furyl)-6-methoxy-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-({[4-(2-furyl)-6-methoxy-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-({[4-(2-furyl)-6-methoxy-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-({[4-(2-furyl)-6-methoxy-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide

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